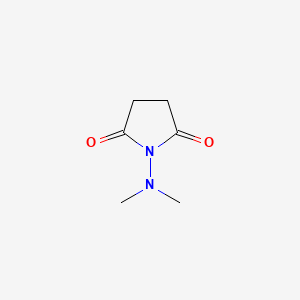

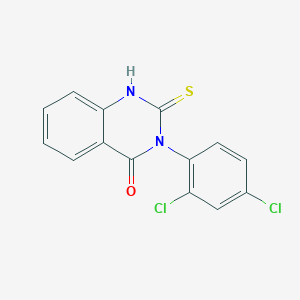

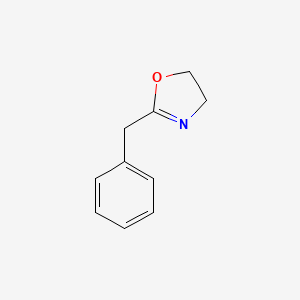

![molecular formula C6H10ClNO2 B3032157 3-Azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride CAS No. 1181458-33-2](/img/structure/B3032157.png)

3-Azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride

Descripción general

Descripción

3-Azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride is a compound of interest in the field of synthetic organic chemistry, particularly as an unnatural amino acid that can serve as a building block in medicinal chemistry due to its bicyclic nature and conformational constraints .

Synthesis Analysis

The synthesis of related azabicyclohexane carboxylic acids has been achieved through various methods. For instance, the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid was accomplished by adjusting reaction conditions to obtain either cis or trans acids, with optical resolution achieved via diastereomeric salt formation or chromatography on a chiral stationary phase . Another study reported the scalable synthesis of a stereoselective (1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid, highlighting the importance of controlling the stereoselectivity of the cyclopropanation step . Additionally, a three-component reaction was developed for the synthesis of 1-azabicyclo[3.1.0]hexane-3-enes, which is noted for its eco-friendliness and excellent yields .

Molecular Structure Analysis

Structural studies of azabicyclohexane derivatives have been conducted using NMR spectroscopy and X-ray diffraction. For example, a series of esters derived from 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride were synthesized and studied by NMR, with the crystal structure of one derivative determined by X-ray diffraction .

Chemical Reactions Analysis

Azabicyclohexane carboxylates have been used in copper-mediated aerobic synthesis to produce 3-azabicyclo[3.1.0]hex-2-enes and 4-carbonylpyrroles, demonstrating the versatility of these compounds in chemical reactions . The insertion of cyclopropylmagnesium carbenoids into an intramolecular C–H bond adjacent to a nitrogen atom has also been employed to synthesize a variety of 3-azabicyclo[3.1.0]hexanes .

Physical and Chemical Properties Analysis

The physical and chemical properties of azabicyclohexane carboxylic acids are influenced by their stereochemistry and the functional groups present. The synthesis methods developed often aim to optimize these properties for potential applications in medicinal chemistry . The conformational constraints of the bicyclic structure are particularly important for the biological activity of these compounds .

Aplicaciones Científicas De Investigación

Biocatalyst Inhibition and Metabolic Engineering

3-Azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride, as a carboxylic acid derivative, may share similar properties with other carboxylic acids which are known to inhibit microbial growth in biocatalytic processes. Studies have highlighted the potency of carboxylic acids as microbial inhibitors, commonly used in food preservation. This inhibition potential is significant for biocatalyst engineering, as understanding the mechanisms of inhibition can aid in developing more robust microbial strains for industrial applications. The effects include damage to cell membranes and a decrease in microbial internal pH, necessitating metabolic engineering strategies to enhance microbial robustness and performance in industrial settings (Jarboe, Royce, & Liu, 2013).

Diagnostic Imaging in Medical Research

In medical research, particularly in the context of diagnosing recurrent prostate carcinoma, analogs of 3-Azabicyclo compounds like anti-1-amino-3-[18F]fluorocyclobutane-1-carboxylic acid have been employed in PET/CT imaging. These compounds have demonstrated high sensitivity and specificity in detecting prostate carcinoma recurrence, marking them as significant contributors in the field of non-invasive, metabolic imaging techniques (Ren, Yuan, Wen, & Yang, 2016).

Synthesis and Biological Activity of Derivatives

3-Azabicyclo[3.3.1]nonanones derivatives, related structurally to this compound, have been synthesized and studied for their biological activities. These heterocyclic compounds are derived from the Mannich reaction and have been functionalized into various sulfur and nitrogen-containing heterocycles. Their biological activities against various fungal and bacterial strains have been a point of interest, with structure-activity relationships indicating that certain structural modifications can enhance antibacterial and antifungal activities (Mazimba & Mosarwa, 2015).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335 , indicating that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mecanismo De Acción

Target of Action

3-Azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride is a heterocyclic system often present in molecules capable of acting on various biological targets . It is actively used in drug design . The specific targets of this compound can vary depending on the derivative and its intended use.

Mode of Action

The mode of action of 3-Azabicyclo[31It is known that the compound interacts with its targets to exert its effects . The exact nature of these interactions would depend on the specific derivative and target.

Biochemical Pathways

The biochemical pathways affected by 3-Azabicyclo[31It is known that the compound is often present in various natural and synthetic biologically active compounds , suggesting that it may be involved in a variety of biochemical pathways.

Pharmacokinetics

The pharmacokinetics of 3-Azabicyclo[31It is known that the compound is a solid at room temperature , which could influence its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific derivative and target. For example, some derivatives are efficient reuptake inhibitors of serotonin, noradrenaline, and dopamine . Others exhibit high cytotoxicity and are promising antitumor agents .

Action Environment

The action environment of 3-Azabicyclo[31It is known that the compound is stable at room temperature , suggesting that it may be relatively stable under a variety of environmental conditions.

Propiedades

IUPAC Name |

3-azabicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2.ClH/c8-5(9)6-1-4(6)2-7-3-6;/h4,7H,1-3H2,(H,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQNGIDOFRBBFGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C1(CNC2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1181458-33-2 | |

| Record name | 3-Azabicyclo[3.1.0]hexane-1-carboxylic acid, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1181458-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

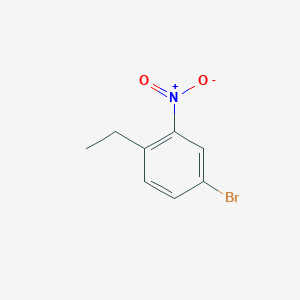

![(3Z)-3-[(3-bromophenyl)imino]-5-methyl-2,3-dihydro-1H-indol-2-one](/img/structure/B3032078.png)

![3,4-Bis[(tert-butyldimethylsilyl)oxy]benzyl Alcohol](/img/structure/B3032081.png)

![Spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one hydrochloride](/img/structure/B3032085.png)

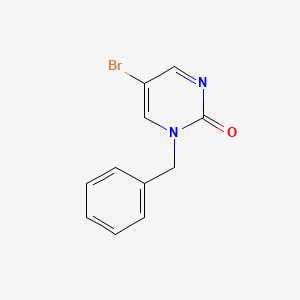

![6-(4-Aminophenyl)-3-bromopyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3032086.png)

![4,6-dimethyl-1,3-diphenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3032094.png)